6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide

説明

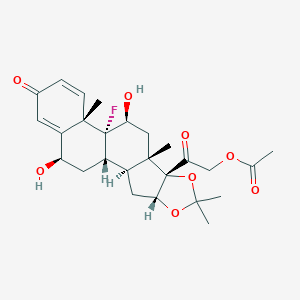

The compound 6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide is a complex organic molecule characterized by its unique pentacyclic structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide typically involves multiple steps, starting from simpler organic precursors. The key steps include:

Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring closures.

Introduction of Functional Groups: The hydroxyl, fluoro, and oxo groups are introduced through selective functionalization reactions. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and functionalization reactions.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of diketones or dialdehydes.

Reduction: Formation of diols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving oxidation and reduction reactions.

Medicine

The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

作用機序

The mechanism of action of 6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can form strong hydrogen bonds with active site residues, while the hydroxyl and oxo groups can participate in redox reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

類似化合物との比較

Similar Compounds

- [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Hydroxy-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

- [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Chloro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

Uniqueness

The presence of the fluoro group in 6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide imparts unique properties, such as increased metabolic stability and the ability to form strong hydrogen bonds. These characteristics can enhance its biological activity and make it a more potent compound compared to its analogs.

生物活性

6beta-Hydroxy 21-(Acetyloxy) Triamcinolone Acetonide is a synthetic glucocorticoid derived from triamcinolone acetonide, known for its anti-inflammatory and immunosuppressive properties. This compound is primarily used in dermatological applications and has been the subject of various studies to elucidate its biological activity, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H30O6, with a molecular weight of approximately 406.48 g/mol. The compound features a steroid structure with hydroxyl and acetoxy functional groups that enhance its solubility and biological activity.

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus, where it regulates the transcription of anti-inflammatory genes while suppressing pro-inflammatory cytokines. This mechanism underlies its efficacy in treating conditions such as dermatitis and other inflammatory skin disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits rapid absorption and distribution following topical application. The compound's bioavailability is enhanced through novel formulations such as Transfersomes, which facilitate deeper penetration into the skin layers while minimizing systemic exposure. Research shows that a dose of 0.2 µg/cm² can suppress inflammation effectively for up to 48 hours .

Biological Activity

The biological activities of this compound include:

- Anti-inflammatory Effects : Demonstrated through various in vivo models, including murine ear edema assays where it significantly reduced inflammation induced by arachidonic acid.

- Immunosuppressive Properties : Inhibition of T-cell activation and cytokine production has been observed, indicating potential applications in autoimmune conditions.

- Antiproliferative Effects : Studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to clarify this effect.

Case Studies

- Dermatological Applications : In clinical trials involving patients with atopic dermatitis, topical formulations containing this compound showed significant improvement in clinical scores compared to placebo.

- Chronic Inflammatory Conditions : A study on patients with chronic rhinosinusitis indicated that intranasal administration led to reduced mucosal inflammation and improved quality of life metrics.

Comparative Efficacy

A comparative analysis of various corticosteroids indicates that this compound exhibits superior efficacy in reducing local inflammation while maintaining a favorable safety profile.

| Compound | Anti-inflammatory Efficacy | Systemic Absorption | Duration of Action |

|---|---|---|---|

| This compound | High | Low | Up to 48 hours |

| Triamcinolone Acetonide | Moderate | Moderate | Up to 24 hours |

| Betamethasone | High | Moderate | Up to 36 hours |

特性

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO8/c1-13(28)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(30)17-8-14(29)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,30-31H,9-12H2,1-5H3/t15-,16-,18+,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZIWTDCPALRKC-CCGQCGMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628409 | |

| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72559-83-2 | |

| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。